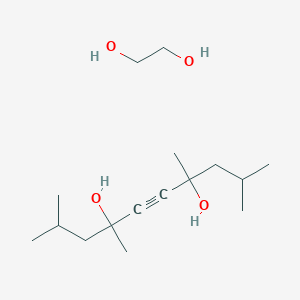
2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate
Description
This compound is characterized by two hydrophilic moieties connected to a hydrophobic alkyne hydrocarbon chain . It is widely used in various industries due to its unique amphiphilic properties.
Propriétés
Numéro CAS |
9014-85-1 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
2-[7-(2-hydroxyethoxy)-2,4,7,9-tetramethyldec-5-yn-4-yl]oxyethanol |
InChI |
InChI=1S/C18H34O4/c1-15(2)13-17(5,21-11-9-19)7-8-18(6,14-16(3)4)22-12-10-20/h15-16,19-20H,9-14H2,1-6H3 |
Clé InChI |
JIMHRFRMUJZRFD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)C)O)O.C(CO)O |
SMILES canonique |
CC(C)CC(C)(C#CC(C)(CC(C)C)OCCO)OCCO |
Autres numéros CAS |
9014-85-1 |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
SURFYNOL 440 |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol involves the reaction of acetylene with isobutylene in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods often involve the use of ethoxylation, where ethylene oxide is added to the compound to enhance its surfactant properties .
Analyse Des Réactions Chimiques
2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has numerous scientific research applications. In chemistry, it is used as a surfactant and wetting agent. In biology, it is employed in the formulation of various biochemical assays. In medicine, it is used in the development of drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs. In industry, it is used in the production of paints, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol involves its ability to reduce surface tension. This property makes it an effective wetting agent, defoamer, and emulsifier. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic surfaces, facilitating the formation of stable emulsions .
Comparaison Avec Des Composés Similaires
2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate is unique due to its specific structure, which provides both hydrophilic and hydrophobic properties. Similar compounds include 3,6-dimethyl-4-octyne-3,6-diol and 3,5-dimethyl-1-hexyn-3-ol. These compounds also possess surfactant properties but differ in their molecular structures and specific applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


